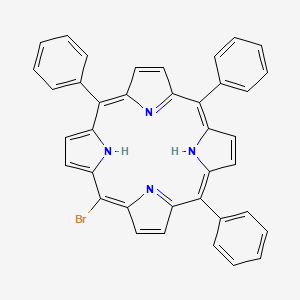

5-Monobromo-10,15,20-triphenylporphine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Monobromo-10,15,20-triphenylporphine: is a synthetic porphyrin derivative with the molecular formula C38H25BrN4 and a molecular weight of 617.54 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position of the porphyrin ring, which is substituted with three phenyl groups at the 10, 15, and 20 positions. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Monobromo-10,15,20-triphenylporphine typically involves the bromination of 10,15,20-triphenylporphine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction conditions usually require a controlled temperature to ensure selective monobromination at the 5-position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Monobromo-10,15,20-triphenylporphine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: The compound is a useful starting material for constructing functionalized porphyrins via transition metal-mediated cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.

Cross-Coupling: Palladium or nickel catalysts are commonly employed, along with appropriate ligands and bases, under inert atmosphere conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azido, thiol, or other substituted porphyrins.

Coupling Products: Functionalized porphyrins with various substituents at the 5-position.

Applications De Recherche Scientifique

Catalysis

Heterogeneous Catalysis

5-Br-TPP serves as a precursor for the synthesis of functionalized porphyrins that are utilized in catalytic reactions. Its bromine substituent enables transition metal-mediated cross-coupling reactions, facilitating the formation of more complex porphyrin structures. For instance, it has been effectively used in palladium-catalyzed reactions to create bimetallic complexes that enhance catalytic activity in oxidation reactions .

Case Study: Oxidation Reactions

Research has demonstrated that 5-Br-TPP can be immobilized on silica supports to catalyze heterogeneous oxidations. This method allows for the efficient conversion of substrates while enabling easy recovery and reuse of the catalyst . The immobilization enhances stability and activity, making it a valuable tool in organic synthesis.

Photodynamic Therapy (PDT)

Mechanism and Applications

In photodynamic therapy, 5-Br-TPP acts as a photosensitizer that generates reactive oxygen species (ROS) upon light activation. This property is exploited in cancer treatment, where localized light exposure leads to selective destruction of malignant cells .

Case Study: Cancer Treatment

A study highlighted the effectiveness of 5-Br-TPP in inducing apoptosis in cancer cells through ROS generation. The compound was incorporated into polypeptide multilayers, demonstrating its potential as a therapeutic agent when activated by specific wavelengths of light .

Materials Science

Functionalized Materials

5-Br-TPP is instrumental in developing advanced materials for various applications. Its ability to form stable complexes with metals allows for the design of new materials with tailored electronic properties. This includes the creation of porphyrin-based sensors and photovoltaic devices.

Case Study: Sensor Development

The compound has been functionalized onto various substrates to create sensors capable of detecting environmental pollutants. For example, when attached to silica microspheres, it exhibited fluorescence changes upon exposure to specific analytes like paraoxon, showcasing its utility in environmental monitoring .

Solar Energy Applications

Artificial Photosynthesis

5-Br-TPP has been explored for use in artificial photosynthesis systems due to its ability to absorb light and facilitate electron transfer processes. Its incorporation into multiporous materials has shown promise in mimicking natural photosynthetic pathways, potentially leading to efficient solar energy conversion systems .

Data Summary Table

Mécanisme D'action

The mechanism of action of 5-Monobromo-10,15,20-triphenylporphine in photodynamic therapy involves the absorption of light, leading to the excitation of the porphyrin molecule. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell damage and apoptosis in targeted cancer cells . The molecular targets include cellular components like membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.

Comparaison Avec Des Composés Similaires

5,10,15,20-Tetraphenylporphine: Lacks the bromine atom, making it less reactive for further functionalization.

5,15-Dibromo-10,20-diphenylporphine: Contains two bromine atoms, offering different reactivity and functionalization potential.

Uniqueness: 5-Monobromo-10,15,20-triphenylporphine is unique due to its single bromine atom, which provides a balance between reactivity and stability. This allows for selective functionalization at the 5-position, making it a versatile intermediate for synthesizing a wide range of porphyrin derivatives with specific properties .

Propriétés

Numéro CAS |

67066-09-5 |

|---|---|

Formule moléculaire |

C38H25BrN4 |

Poids moléculaire |

617.5 g/mol |

Nom IUPAC |

15-bromo-5,10,20-triphenyl-21,22-dihydroporphyrin |

InChI |

InChI=1S/C38H25BrN4/c39-38-33-22-20-31(42-33)36(25-12-6-2-7-13-25)29-18-16-27(40-29)35(24-10-4-1-5-11-24)28-17-19-30(41-28)37(26-14-8-3-9-15-26)32-21-23-34(38)43-32/h1-23,40-41H |

Clé InChI |

FXMPQIWZNDCIIK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)Br)C=C4)C8=CC=CC=C8)N3 |

SMILES canonique |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)Br)C7=CC=CC=C7)C8=CC=CC=C8)N3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.